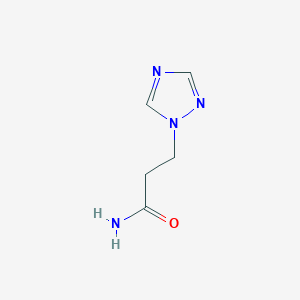
3-(1H-1,2,4-triazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-1,2,4-triazol-1-yl)propanamide is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . The structure of this compound consists of a triazole ring attached to a propanamide group, making it a valuable building block in medicinal chemistry and organic synthesis.
Méthodes De Préparation
The synthesis of 3-(1H-1,2,4-triazol-1-yl)propanamide can be achieved through various synthetic routes. . The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For instance, N-guanidinosuccinimide can react with amines under microwave irradiation to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-(1H-1,2,4-triazol-1-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with different functional groups, while reduction can lead to the formation of amine derivatives .
Applications De Recherche Scientifique
3-(1H-1,2,4-triazol-1-yl)propanamide has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of bioactive triazole-fused heterocycles . In biology and medicine, it has been studied for its potential as an inhibitor of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These properties make it a promising candidate for the development of new therapeutic agents. Additionally, its antifungal and antibacterial activities have been explored for potential use in treating infections .
Mécanisme D'action
The mechanism of action of 3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinases by binding to their active sites, thereby preventing their activity . This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell growth and proliferation. The compound’s interaction with lysine-specific demethylase 1 and acidic mammalian chitinase also contributes to its biological effects .
Comparaison Avec Des Composés Similaires
3-(1H-1,2,4-triazol-1-yl)propanamide can be compared with other similar compounds, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . While both compounds share a triazole ring, their functional groups and biological activities may differ. For example, 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have been reported to possess potent inhibitory activities against various enzymes and pathogens . The unique structural features of this compound, such as its specific amide group, contribute to its distinct pharmacological profile.
Propriétés
Formule moléculaire |
C5H8N4O |
|---|---|
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
3-(1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C5H8N4O/c6-5(10)1-2-9-4-7-3-8-9/h3-4H,1-2H2,(H2,6,10) |
Clé InChI |
XWKHZZGMYLTPCR-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(C=N1)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















